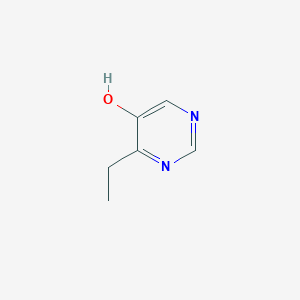

4-Ethylpyrimidin-5-ol

Description

Overview of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in the field of organic synthesis. These compounds are structurally similar to benzene (B151609) and pyridine (B92270) but are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This unique structure imparts specific physical and chemical properties that make them versatile building blocks in the synthesis of more complex molecules. The presence of nitrogen atoms in the ring influences the electron distribution, affecting the reactivity and potential for various chemical transformations. Pyrimidine derivatives are known to participate in a range of reactions, including nucleophilic substitutions and condensation reactions, which allows for the creation of a diverse array of functionalized molecules. smolecule.com Their utility extends to various applications, including the development of new materials and as intermediates in medicinal chemistry. ontosight.ai

Historical Context of Pyrimidinol Synthesis Methodologies

The synthesis of pyrimidinols, a subclass of pyrimidine derivatives characterized by the presence of a hydroxyl group, has evolved over time. Early methods often involved multi-step syntheses, which could be laborious and less efficient. These traditional approaches typically relied on the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. While effective, these methods sometimes suffered from limitations in terms of substrate scope and reaction conditions.

More recent advancements in synthetic organic chemistry have led to the development of more streamlined and efficient methodologies. These include one-pot reactions and the use of novel catalytic systems to facilitate the construction of the pyrimidine core. The focus of modern synthetic strategies is often on improving atom economy, reducing the number of synthetic steps, and expanding the diversity of accessible pyrimidinol structures. This continuous development of synthetic methods is crucial for enabling the exploration of the chemical and biological properties of this important class of compounds.

Structural Features and Chemical Environment of 4-Ethylpyrimidin-5-ol within Pyrimidine Scaffolds

This compound is a specific pyrimidinol derivative with the molecular formula C₆H₈N₂O. Its structure is defined by a pyrimidine ring substituted with an ethyl group at the 4-position and a hydroxyl group at the 5-position. The presence and positioning of these functional groups create a unique chemical environment that dictates the molecule's reactivity and potential applications.

The ethyl group, being an electron-donating alkyl group, can influence the electron density of the pyrimidine ring. The hydroxyl group at the 5-position is a key functional group that can participate in a variety of chemical reactions. It can act as a nucleophile, a proton donor, and can be a site for further functionalization, such as etherification or esterification. The interplay between the ethyl and hydroxyl groups, along with the inherent properties of the pyrimidine core, makes this compound a molecule with distinct chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=CN=C(N=C1)O |

| InChI Key | LQQMERGNNHOCAN-UHFFFAOYSA-N |

Current Gaps and Future Directions in Pyrimidinol Research Pertaining to Synthetic Accessibility and Chemical Transformations

Despite the progress in pyrimidinol synthesis, several challenges and opportunities for future research remain. One of the primary gaps is the development of more versatile and sustainable synthetic methods that allow for the efficient and selective synthesis of a wider range of substituted pyrimidinols. This includes the development of catalytic systems that can tolerate a broader array of functional groups and enable the construction of complex pyrimidinol scaffolds from simple and readily available starting materials.

Future research will likely focus on several key areas. The exploration of novel synthetic routes that offer improved yields, reduced environmental impact, and greater structural diversity is a significant priority. Furthermore, a deeper understanding of the reactivity of the pyrimidinol core and its substituents is needed to enable more precise and controlled chemical transformations. This includes investigating the regioselectivity of reactions and developing methods for the selective functionalization of different positions on the pyrimidine ring. The development of computational models to predict the reactivity and properties of new pyrimidinol derivatives could also play a crucial role in guiding future synthetic efforts.

Strategic Importance of this compound as a Key Synthetic Intermediate in Complex Molecule Construction

This compound serves as a valuable synthetic intermediate in the construction of more complex molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable pyrimidine core, allows it to be a versatile building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups, providing a handle for further elaboration of the molecular structure.

The pyrimidine ring itself can undergo various transformations, such as substitution reactions, allowing for the introduction of additional chemical diversity. This strategic importance is underscored by its potential use in the synthesis of compounds with interesting biological or material properties. By leveraging the unique reactivity of this compound, chemists can access a range of more complex molecular architectures that would be difficult to synthesize through other routes. Its role as a key intermediate highlights the importance of developing efficient and scalable syntheses of this and related pyrimidinol building blocks.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPJUTQMNKFELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques Applied to 4 Ethylpyrimidin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov For 4-Ethylpyrimidin-5-ol, a suite of advanced NMR experiments is employed to gain a complete picture of its chemical identity, purity, and dynamic behavior.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides information on the types and number of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between atoms, thereby confirming the molecular structure of this compound. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their direct connectivity (a three-bond coupling).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton-carbon (¹H-¹³C) pairs. youtube.comsdsu.edu An HSQC spectrum would show correlations for the ethyl group's CH₂ and CH₃, as well as for the pyrimidine (B1678525) ring's C-H protons (H2 and H6), linking each proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-4 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. sdsu.eduyoutube.com For example, the methyl protons (-CH₃) would show a correlation to the methylene carbon (-CH₂) (two bonds) and potentially to the C4 of the pyrimidine ring (three bonds). The ring protons would show correlations to adjacent and more distant carbons, confirming the substitution pattern.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H2 | H6 | C2 | C4, C6 |

| H6 | H2 | C6 | C2, C4, C5 |

| -CH₂- | -CH₃ | -CH₂- | -CH₃, C4, C5 |

| -CH₃ | -CH₂- | -CH₃ | -CH₂-, C4 |

Advanced NMR for Tautomeric Form Analysis of Pyrimidinols

Hydroxypyrimidines, such as this compound, can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. This tautomerism is a known phenomenon in similar heterocyclic systems. researchgate.netnih.gov The predominant form in solution can be influenced by factors like solvent polarity and temperature.

Advanced NMR techniques are employed to investigate this potential equilibrium. The chemical shifts, particularly of the ring carbons and protons, are sensitive to the tautomeric state. For instance, the carbon atom bearing the oxygen (C5) would exhibit a significantly different ¹³C chemical shift in the enol form (C-OH) compared to the keto form (C=O).

If the tautomeric interconversion is slow on the NMR timescale, separate sets of signals for each tautomer might be observed. nih.gov If the exchange is fast, averaged signals will be seen. Variable-temperature (VT) NMR studies can be performed to study the dynamics of this equilibrium. By changing the temperature, it may be possible to slow the interconversion rate sufficiently to observe individual tautomers or to shift the equilibrium, providing thermodynamic data about the process.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Intramolecular Bonding and Conformation

An SC-XRD analysis of a suitable single crystal of this compound would yield its exact molecular geometry in the solid state. This includes high-precision measurements of all bond lengths and angles within the molecule. The data would confirm the planarity of the pyrimidine ring and determine the conformation of the ethyl substituent relative to the ring. This precise structural information is fundamental for understanding the molecule's intrinsic properties. mdpi.com

Interactive Data Table: Plausible Intramolecular Bond Lengths and Angles for this compound from SC-XRD

| Bond/Angle | Type | Expected Value |

| C2-N1 | Bond Length | ~1.34 Å |

| N1-C6 | Bond Length | ~1.33 Å |

| C6-C5 | Bond Length | ~1.38 Å |

| C5-C4 | Bond Length | ~1.41 Å |

| C4-N3 | Bond Length | ~1.35 Å |

| N3-C2 | Bond Length | ~1.32 Å |

| C5-O1 | Bond Length | ~1.36 Å |

| C4-C7 (Ethyl) | Bond Length | ~1.51 Å |

| C7-C8 (Ethyl) | Bond Length | ~1.53 Å |

| N1-C2-N3 | Bond Angle | ~128° |

| C5-C4-C7 | Bond Angle | ~122° |

| C4-C5-O1 | Bond Angle | ~121° |

Assessment of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals how molecules interact with each other in the crystal. nih.gov These intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the crystal packing and influence macroscopic properties like melting point and solubility. rsc.orgnih.gov

For this compound, the hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms (N1 and N3) in the pyrimidine ring are hydrogen bond acceptors. The crystal structure would likely be dominated by a network of intermolecular O-H···N hydrogen bonds. rsc.org These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional architectures. Analysis of the crystal packing provides critical insight into the supramolecular synthons that define the solid-state structure. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. acs.org These vibrations are dependent on the bond strengths and masses of the constituent atoms, making the resulting spectra a unique fingerprint for the molecule. For this compound, these techniques would provide critical information about its functional groups and the pyrimidine ring structure.

The IR spectrum is expected to prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl group and the pyrimidine ring would appear in the 2850-3100 cm⁻¹ range. The fingerprint region (below 1600 cm⁻¹) is particularly informative, containing absorptions for C=C and C=N stretching vibrations of the pyrimidine ring, typically between 1400-1600 cm⁻¹. C-O stretching and O-H bending vibrations are also expected in this region.

Raman spectroscopy, which detects changes in polarizability, would effectively probe the vibrations of the pyrimidine ring. researchgate.net Symmetrical vibrations and those involving the C=C and C=N bonds of the aromatic ring often produce strong Raman signals. nih.gov Ring breathing modes, which are characteristic of aromatic systems, would also be readily observable. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 1: Expected Vibrational Modes and Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Ethyl (-CH₂CH₃) | 2850 - 2960 | IR, Raman |

| C=N Stretch | Pyrimidine Ring | 1500 - 1600 | IR, Raman |

| C=C Stretch | Pyrimidine Ring | 1400 - 1550 | IR, Raman |

| Ring Breathing | Pyrimidine Ring | 990 - 1050 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net For this compound (C₆H₈N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, allowing for unambiguous confirmation of its molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument reveal detailed structural information through controlled fragmentation of the parent ion. nih.govnih.gov The fragmentation pattern is predictable and provides a roadmap of the molecule's structure. For this compound, the fragmentation process is expected to follow pathways characteristic of substituted pyrimidines. sphinxsai.comsapub.org Common fragmentation pathways would likely include:

Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the ethyl group, either through the loss of an ethyl radical (•CH₂CH₃, 29 Da) to yield a fragment ion at m/z 95, or through a rearrangement to lose ethene (CH₂=CH₂, 28 Da), resulting in a fragment at m/z 96.

Ring Cleavage: The pyrimidine ring itself can undergo characteristic cleavage. A common pathway for heterocyclic rings is the retro-Diels-Alder reaction or the sequential loss of small neutral molecules like HCN.

Loss of CO: Following the loss of the ethyl group, the resulting hydroxypyrimidine structure could lose a molecule of carbon monoxide (CO, 28 Da).

Analyzing the exact masses of these fragment ions allows for the determination of their elemental compositions, further solidifying the structural assignment. nih.gov

Table 2: Predicted HRMS Fragmentation of this compound (C₆H₈N₂O, Exact Mass: 124.0637)

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₄H₅N₂O]⁺ | •C₂H₃ | 97.0396 |

| [C₄H₃N₂O]⁺ | C₂H₅• | 95.0240 |

| [C₅H₅N₂]⁺ | •CHO | 93.0447 |

UV-Visible Spectroscopy in Electronic Structure Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides insights into the electronic structure of a molecule, particularly the nature of its conjugated systems. nih.gov

The pyrimidine core of this compound contains both π electrons (in the aromatic ring) and non-bonding (n) electrons (on the nitrogen atoms). Consequently, its UV-Vis spectrum is expected to show two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. For pyrimidine derivatives, these transitions often occur below 280 nm. rsc.org

n → π* Transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital. These transitions occur at longer wavelengths, typically above 280 nm. rsc.org

The presence of substituents on the pyrimidine ring significantly influences the absorption maxima (λ_max). The hydroxyl group (-OH) and the ethyl group (-C₂H₅) both act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The hydroxyl group, in particular, can engage in resonance with the ring, altering the energy levels of the molecular orbitals and thus shifting the λ_max. The solvent environment can also impact the spectrum, especially for the n → π* transitions, due to interactions with the non-bonding electrons. biointerfaceresearch.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Pyrimidine Ring | 200 - 280 | High |

Computational and Theoretical Chemical Studies of 4 Ethylpyrimidin 5 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. beilstein-journals.orgmdpi.com It is a cornerstone of computational chemistry for predicting the ground state properties of molecules.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy. rsc.orgcnrs.fr For 4-Ethylpyrimidin-5-ol, this would involve exploring the potential energy surface to identify all stable conformers, particularly concerning the orientation of the ethyl and hydroxyl groups.

The optimization would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The resulting optimized geometry would provide key structural parameters.

Illustrative Optimized Geometrical Parameters of this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 120.5 |

| C4-C5 | 1.40 | C2-N3-C4 | 118.0 |

| C5-O | 1.36 | N3-C4-C5 | 122.0 |

| C4-C7 | 1.51 | C4-C5-O | 121.0 |

| C7-C8 | 1.54 | C5-C4-C7 | 120.0 |

| O-H | 0.96 | H-O-C5 | 109.5 |

Vibrational Frequency Analysis and Spectroscopic Correlation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule.

These theoretical spectra can be compared with experimental data, if available, to validate the computational model. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the calculations.

Illustrative Vibrational Frequencies and Assignments for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | 3504 | O-H stretch |

| ν(C-H)arom | 3100 | 2976 | Aromatic C-H stretch |

| ν(C-H)aliph | 2980 | 2861 | Aliphatic C-H stretch |

| ν(C=N) | 1620 | 1555 | C=N stretch |

| ν(C=C) | 1580 | 1517 | C=C stretch |

| δ(O-H) | 1450 | 1392 | O-H bend |

| ν(C-O) | 1250 | 1200 | C-O stretch |

Electronic Structure Analysis: HOMO-LUMO Gap and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.14 |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bonds. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energies associated with these interactions reveal the importance of delocalization effects within the molecule.

Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering insights into the electrostatic properties and potential reactive sites.

Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C2-N1) | 22.1 |

| LP(2) O | σ(C4-C5) | 5.8 |

| π(C5-C6) | π(C2-N3) | 18.3 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a common method for predicting UV-Vis absorption spectra.

UV-Vis Absorption Spectra Prediction and Electronic Transitions

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these transitions, one can characterize them as, for example, π→π* or n→π* transitions. This information is valuable for understanding the photophysical properties of the molecule. For this compound, such calculations would reveal how the pyrimidine (B1678525) ring and its substituents contribute to its electronic absorption profile.

Illustrative TD-DFT Predicted UV-Vis Absorption Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S0 → S1 | 285 | 0.15 | HOMO → LUMO | π→π |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO | n→π |

| S0 → S3 | 230 | 0.45 | HOMO → LUMO+1 | π→π* |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize the three-dimensional charge distribution of a molecule, which is essential for predicting its reactive properties. wolfram.com The MEP surface map illustrates the electrostatic potential, providing a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

The MEP map is color-coded to represent different levels of electrostatic potential. Typically, red indicates regions of high electron density and strong negative potential, making them susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and strong positive potential, which are favorable for nucleophilic attack. Intermediate potentials are represented by a spectrum of colors, often in the order of red < orange < yellow < green < blue. researchgate.netnih.gov

For this compound, the MEP surface would highlight specific reactive sites. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the hydroxyl group are expected to be the most electron-rich regions, depicted in red or yellow. These sites represent the primary locations for electrophilic interactions. The hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the ethyl group and the pyrimidine ring, would exhibit a positive electrostatic potential (blue), indicating them as sites for nucleophilic interactions. nih.gov This analysis provides valuable information on how the molecule might interact with other chemical species and its potential involvement in hydrogen bonding. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot-Spots for this compound

| Molecular Region | Atom(s) | Predicted Potential | Color Code | Predicted Reactivity |

| Pyrimidine Ring Nitrogens | N1, N3 | Highly Negative | Red | Electrophilic Attack |

| Hydroxyl Group Oxygen | O | Negative | Yellow/Orange | Electrophilic Attack, H-bond Acceptor |

| Hydroxyl Group Hydrogen | H | Highly Positive | Blue | Nucleophilic Attack, H-bond Donor |

| Aromatic Hydrogens | C-H | Slightly Positive | Light Blue/Green | Weak Nucleophilic Interaction |

| Ethyl Group Hydrogens | C-H | Slightly Positive | Light Blue/Green | Weak Nucleophilic Interaction |

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are powerful computational tools for the visualization and quantification of intermolecular interactions within a crystal lattice. nih.govwikipedia.org These interactions, such as hydrogen bonds and van der Waals forces, are fundamental to the supramolecular assembly and stabilization of crystal structures. nih.govmdpi.com

For this compound, the primary non-covalent interactions stabilizing its crystal structure would be strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. Other significant interactions would include C-H···O and C-H···π contacts. The NCI analysis visualizes these interactions as broad, low-density gradient isosurfaces, with the color indicating the strength of the interaction. wikipedia.org Hirshfeld analysis would quantify the prevalence of these contacts.

Table 2: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Description | Predicted Contribution (%) |

| O···H / H···O | Hydrogen bonds involving the hydroxyl group and pyrimidine nitrogens. | 35 - 45% |

| H···H | van der Waals contacts between hydrogen atoms on ethyl groups and rings. | 30 - 40% |

| C···H / H···C | Interactions involving the carbon atoms of the pyrimidine ring. | 10 - 15% |

| N···H / H···N | Contacts involving the pyrimidine nitrogen atoms. | 5 - 10% |

| C···C | π-π stacking interactions between pyrimidine rings. | 1 - 5% |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a molecule and between the molecule and its environment, MD can explore its conformational landscape and the influence of different solvents on its structure and dynamics. rsc.orgfrontiersin.org

For this compound, the main sources of conformational flexibility are the rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. An MD simulation can track the dihedral angles associated with these bonds to identify the most stable conformations and the energy barriers between them.

The choice of solvent significantly impacts molecular conformation. rsc.org In a polar protic solvent like water, this compound would be expected to form strong hydrogen bonds with solvent molecules, influencing the orientation of its hydroxyl group. In a non-polar solvent, intramolecular forces would play a more dominant role in determining the preferred conformation. The Solvent Accessible Surface Area (SASA) is a metric often used in these simulations to quantify the exposure of the molecule to the solvent, with different conformations yielding different SASA values. chemrxiv.org

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Expected Outcomes

| Parameter | Value / Condition | Rationale |

| System | One this compound molecule in a solvent box | To study solvent-solute interactions. |

| Solvents | Water (polar), Chloroform (non-polar) | To assess the impact of solvent polarity on conformation. chemrxiv.org |

| Force Field | AMBER, GROMOS | Standard force fields for organic molecules. nih.gov |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. nih.gov |

| Temperature | 300 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Expected Outcome | ||

| Conformational Analysis | Identification of preferred dihedral angles for ethyl and hydroxyl groups. | To find the most stable conformers in each solvent. |

| Solvent Effect | Characterization of hydrogen bonding network and SASA fluctuations. chemrxiv.org | To understand how the solvent structures around the solute and affects its conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrimidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are built by calculating molecular descriptors for a set of molecules and correlating them with their experimentally determined activities. nih.gov

A typical QSAR study on pyrimidine scaffolds would involve a dataset of various pyrimidine derivatives. For each derivative, a range of molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (e.g., connectivity indices)

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to the observed activity. nih.govkoreascience.kr The predictive power of the QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov Such models can then be used to predict the activity of new, untested pyrimidine compounds.

Table 4: Hypothetical QSAR Model for a Series of Pyrimidine Derivatives

| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Pyrimidine | 0.10 | 80.09 | 2.33 | 4.5 |

| 4-Methylpyrimidine | 0.55 | 94.11 | 2.45 | 5.1 |

| This compound | 0.85 | 124.14 | 3.10 | 6.2 |

| 2-Aminopyrimidine | -0.52 | 95.11 | 1.89 | 5.8 |

| 5-Bromopyrimidine | 0.98 | 158.99 | 1.55 | 5.5 |

| Model Statistics | ||||

| Equation | pIC50 = 4.2 + 0.9(logP) + 0.5(Dipole) - 0.002(MW) | |||

| R² | 0.91 | |||

| Q² | 0.82 |

Chemical Reactivity and Derivatization Strategies of 4 Ethylpyrimidin 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. masterorganicchemistry.com Electrophilic substitution, if it occurs, typically requires harsh reaction conditions.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgscribd.com This reactivity is enhanced if a good leaving group is present on the ring. For 4-Ethylpyrimidin-5-ol, direct nucleophilic substitution on the unsubstituted carbon atoms is unlikely without prior functionalization. However, if the hydroxyl group were converted into a better leaving group (e.g., a sulfonate ester), nucleophilic attack at the C5 position would become more feasible. The reactivity of the pyrimidine ring towards nucleophiles is a cornerstone of its utility in synthesizing more complex derivatives. researchgate.netnih.gov

Functionalization at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the 5-position is a primary site for functionalization, behaving similarly to a phenol. It can be readily deprotonated to form a phenoxide-like species, which is a potent nucleophile. This allows for a variety of reactions, most notably O-alkylation and O-acylation.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom, forming an ether. This is typically achieved by reacting the deprotonated this compound with an alkyl halide or another suitable electrophile. sioc-journal.cnorganic-chemistry.org A notable example from the literature, involving the structurally similar 2,4-diamino-6-ethylpyrimidin-5-ol, demonstrates the preferential O-alkylation of the hydroxyl group over potential N-alkylation of the amino groups under basic conditions. thieme-connect.com This chemoselectivity is crucial in synthetic applications. researchgate.net The reaction of the pyrimidine with methyl 3-(2-hydroxyphenyl)propanoate (B1233346) derivative under basic conditions yielded the desired O-alkylated product, highlighting the favorability of this transformation. thieme-connect.com

O-Acylation: This process introduces an acyl group to the hydroxyl function, forming an ester. This is commonly carried out using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270). libretexts.org Like O-alkylation, O-acylation modifies the properties of the parent compound, which can be useful in both synthesis and analytical derivatization.

Table 1: Reagents for Hydroxyl Group Functionalization

| Reaction Type | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| O-Alkylation | Alkyl Halides | 1,3-Dibromopropane | Ether |

| O-Alkylation | Methanesulfonates | Alkyl Mesylate | Ether |

| O-Acylation | Acyl Halides | Benzoyl Chloride | Ester |

| O-Acylation | Acid Anhydrides | Acetic Anhydride | Ester |

Reactions Involving the Ethyl Moiety

The ethyl group attached at the C4 position of the pyrimidine ring also presents opportunities for chemical modification. While the alkyl chain itself is generally unreactive, the benzylic-like position (the carbon atom of the ethyl group attached to the ring) exhibits enhanced reactivity.

One potential transformation is the oxidation of the ethyl group. Under appropriate oxidizing conditions, such as with potassium permanganate, the ethyl group could be oxidized to an acetyl group or further to a carboxylic acid. Another possibility is free-radical halogenation at the benzylic position, which would install a handle for further nucleophilic substitution reactions.

Regioselective Functionalization of this compound for Complex Molecule Synthesis

The presence of multiple distinct reactive sites on this compound makes regioselectivity a critical consideration in the synthesis of complex molecules. beilstein-journals.orgshd-pub.org.rs Chemists can exploit the different reactivity of the hydroxyl group, the ethyl group, and the pyrimidine ring to selectively modify one part of the molecule while leaving others intact.

A prime example of this principle is seen in the synthesis of complex drug candidates where a pyrimidine core is a key structural feature. thieme-connect.comresearchgate.net In these syntheses, the hydroxyl group is often the first point of modification. For instance, selective O-alkylation is achieved under basic conditions that favor reaction at the more acidic hydroxyl proton over the less reactive C-H or N-H bonds on the molecule. thieme-connect.comnih.gov This initial, regioselective step allows for the construction of a larger molecular framework attached to the pyrimidine ring via an ether linkage. nih.govmdpi.com The ability to control the site of reaction is fundamental to building complex molecular architectures efficiently. nih.gov

Derivatization Methods for Chromatographic Analysis (e.g., GC-MS, HPLC)

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), polar molecules like this compound often require derivatization. jfda-online.comresearchgate.net Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable group, which improves chromatographic peak shape and detection sensitivity. libretexts.orgregistech.com

Silylation Reagents and Protocols

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols and phenols. registech.comchemcoplus.co.jp The reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.

Common silylation reagents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silyl donor that is widely used. chemcoplus.co.jp

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, its byproducts are also highly volatile, which is advantageous for preventing interference with early-eluting analyte peaks. thermofisher.com

TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with other silylating agents like BSTFA to increase their reactivity, especially for hindered hydroxyl groups. registech.comthermofisher.com

MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives, offering an advantage when samples may be exposed to moisture. registech.comthermofisher.com

A typical protocol involves dissolving the dry sample in a suitable aprotic solvent (e.g., pyridine, acetonitrile), adding the silylating reagent (and catalyst, if needed), and heating the mixture to ensure the reaction goes to completion. researchgate.net

Table 2: Common Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Key Feature |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong, versatile TMS donor. chemcoplus.co.jp |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very volatile byproducts, good for trace analysis. thermofisher.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to enhance reactivity. registech.com |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms highly stable TBDMS derivatives. chemcoplus.co.jpthermofisher.com |

Optimization of Derivatization Conditions for Analytical Purity Assessment

To ensure accurate and reproducible quantitative analysis and purity assessment, the derivatization reaction must be complete. Incomplete derivatization can lead to multiple peaks for a single analyte and an underestimation of its concentration. Optimization of the reaction conditions is therefore critical.

Key parameters to optimize include:

Reagent and Solvent Ratio: The ratio of the derivatizing agent and any catalyst or solvent to the analyte must be sufficient to drive the reaction to completion. Studies have shown that varying the ratio of silylating agent to a base like pyridine can significantly impact the derivatization yield. researchgate.net

Reaction Temperature: Increasing the temperature generally increases the reaction rate. For silylation, temperatures are often in the range of 60-80°C. researchgate.net

Reaction Time: The reaction must be allowed to proceed for a sufficient time to ensure all analyte molecules have been derivatized. This can range from minutes to over an hour. researchgate.netnih.gov

Injector Port Temperature: In GC, a sufficiently high injector port temperature is needed to ensure complete volatilization of the derivative without causing thermal degradation. researchgate.net

By systematically adjusting these parameters, an optimized protocol can be developed that ensures complete, reproducible derivatization for the accurate assessment of this compound. nih.gov

Supramolecular Chemistry and Solid State Investigations Involving 4 Ethylpyrimidin 5 Ol Scaffolds

Crystal Engineering Principles Applied to Pyrimidinol Salts and Co-crystals

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. mdpi.comnih.gov For pyrimidinol scaffolds, this approach is employed to create salts and co-crystals with modified physicochemical properties, such as solubility, stability, and bioavailability, without altering the covalent structure of the active molecule. nih.gov The formation of a salt or a co-crystal is guided by the pKa difference between the pyrimidinol and the co-former; a large difference typically leads to proton transfer and salt formation, while a smaller difference favors neutral components linked by hydrogen bonds in a co-crystal. researchgate.net

The key to engineering pyrimidinol crystals lies in identifying and exploiting robust supramolecular synthons—reliable and predictable recognition patterns between molecules. nih.gov For the pyrimidinol moiety, the primary synthons involve hydrogen bonding interactions with suitable co-formers like carboxylic acids, amides, or other heterocycles. researchgate.net By selecting co-formers with complementary functional groups, it is possible to direct the assembly of molecules into desired architectures, such as chains, sheets, or more complex three-dimensional networks.

Hydrogen Bonding Networks in Pyrimidinol Crystal Structures

Hydrogen bonds are the most significant directional interactions governing the crystal packing of pyrimidinol and pyrimidinone structures. mdpi.comnih.gov The pyrimidinone scaffold, structurally analogous to nucleobases like uracil (B121893) and thymine, possesses both hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogen) sites, predisposing it to form strong and persistent hydrogen bonds. nih.gov

A systematic study of 18 different 4-(trihalomethyl)-2(1H)-pyrimidinones confirmed that robust hydrogen bonds were present in all crystalline structures, regardless of the substituents on the pyrimidine (B1678525) core. nih.govresearchgate.net The primary interactions identified were strong N–H···O bonds, which typically lead to the formation of centrosymmetric dimers. These dimers act as fundamental building blocks for the extended crystal lattice.

| Hydrogen Bond Type | Average Interaction Energy (kcal mol⁻¹) | Role in Crystal Packing |

|---|---|---|

| N–H···O | -16.55 | Primary interaction, often forms dimers or chains. |

| C–H···O | -6.48 | Secondary interaction, links primary motifs. |

These findings demonstrate the persistence of hydrogen bonding from solution to the solid state, highlighting it as the primary driving force for the self-assembly and crystallization of pyrimidinol-type molecules. nih.govresearchgate.net

π-π Stacking and Other Non-Covalent Interactions in Solid-State Aggregates

Beyond the dominant hydrogen bonds, weaker non-covalent forces such as π-π stacking and van der Waals interactions are critical for achieving a densely packed and stable crystal structure. researchgate.netwikipedia.org The aromatic pyrimidine ring in 4-Ethylpyrimidin-5-ol allows for π-π stacking interactions between adjacent molecules. These interactions typically occur in an offset or slipped-parallel arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion. researchgate.net

In some pyrimidine-based co-crystals, π-π interactions are a key feature, where one molecule can be "sandwiched" between the aromatic rings of two neighboring molecules, creating extended columnar structures. researchgate.net Halogen bonds (e.g., C-Br···π) can also serve as a supramolecular synthon to direct the formation of specific chiral assemblies in the crystalline state of pyrimidine derivatives. mdpi.com

Polymorphism and Co-crystallization Studies of this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for pyrimidine-based compounds, particularly in the pharmaceutical industry. Different polymorphs of the same molecule can exhibit distinct physical properties, including melting point, solubility, and stability. nih.govmdpi.com For instance, studies on 6-propyl-2-thiouracil, a related pyrimidine derivative, have focused on creating and characterizing its co-crystals to modulate these properties. mdpi.com

Co-crystallization is a powerful technique used to create new solid forms and to control polymorphism. nih.govnih.gov By introducing a second molecule (a co-former), a new crystalline lattice is formed with a unique set of intermolecular interactions, leading to altered physical properties. mdpi.com Common methods for preparing co-crystals of pyrimidine derivatives include:

Solvent Evaporation: The most common laboratory method, where the pyrimidinol and a stoichiometric amount of a co-former are dissolved in a common solvent, which is then slowly evaporated to promote crystallization. nih.gov

Grinding: A mechanochemical method where the two solid components are ground together, either neat or with a small amount of liquid (liquid-assisted grinding), to induce the formation of the co-crystal phase. mdpi.com

Reaction Crystallization: A technique where the co-crystal is formed by generating a supersaturated solution with respect to the co-crystal, while the solution remains unsaturated with respect to the individual components. nih.gov

These screening methods are essential for discovering novel solid forms of pyrimidinol derivatives and identifying the most stable polymorph for a given application. mdpi.com

Influence of Supramolecular Interactions on Molecular Conformation and Reactivity in the Solid State

The specific arrangement of molecules in a crystal, dictated by the network of supramolecular interactions, has a profound influence on both molecular conformation and solid-state reactivity. The strong, directional hydrogen bonds are the primary forces that lock individual this compound molecules into a specific conformation. nih.gov The pyrimidine ring itself is rigid, but the orientation of substituents can be fixed by intermolecular contacts within the crystal lattice. For example, the pyrimidine ring in a fused thiazolo[3,2-a]pyrimidine system was found to adopt a specific screw-boat conformation due to crystal packing forces. nih.gov

This fixed, ordered arrangement of molecules can facilitate or inhibit chemical reactions in the solid state. Solid-state reactivity often depends on the principle of topochemistry, where the proximity and orientation of reactive functional groups on adjacent molecules in the crystal lattice determine the reaction pathway and the structure of the product. acs.org If the supramolecular synthons align the molecules appropriately, a reaction (e.g., photodimerization, polymerization) can proceed with high selectivity and yield. Conversely, if the reactive centers are held far apart by the crystal packing, the solid may be highly unreactive. Therefore, by controlling the supramolecular assembly through crystal engineering, one can potentially control the solid-state reactivity and stability of this compound and its derivatives. acs.orgyoutube.com

Role of 4 Ethylpyrimidin 5 Ol As a Chemical Building Block in Advanced Organic Synthesis

Precursor to Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a well-established therapeutic target for a range of diseases, including microbial infections and cancer. The enzyme's critical role in the folic acid pathway makes its inhibition a key mechanism for halting cell proliferation. 4-Ethylpyrimidin-5-ol, particularly in its 2,4-diamino substituted form (2,4-diamino-6-ethylpyrimidin-5-ol), serves as a fundamental scaffold for a new generation of nonclassical antifolates. These inhibitors are designed to overcome resistance mechanisms developed against older drugs.

A prime example of the utility of this pyrimidine (B1678525) scaffold is in the synthesis of P218, a potent inhibitor of Plasmodium falciparum DHFR (PfDHFR), the causative agent of malaria. P218 has demonstrated high potency against both wild-type and drug-resistant strains of the parasite.

The synthesis of P218 relies on 2,4-diamino-6-ethylpyrimidin-5-ol as a key intermediate. A recently developed practical and scalable synthetic route highlights its importance. pharmascholars.com The process involves the coupling of this key pyrimidine intermediate with a suitable side chain to construct the final P218 molecule.

Key Synthetic Steps for P218 utilizing the Pyrimidine Intermediate:

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 2,4-diamino-6-ethylpyrimidin-5-ol | Bromo-substituted side chain, Base (e.g., K2CO3), Solvent (e.g., DMF) | P218 precursor | High |

| 2 | P218 precursor | Deprotection/Hydrolysis (e.g., HCl or NaOH) | P218 | High |

This streamlined synthesis avoids hazardous reagents and complex procedures associated with earlier methods, enabling large-scale production. The 2,4-diamino-6-ethylpyrimidin-5-ol moiety is crucial for the molecule's activity, as the 2,4-diaminopyrimidine (B92962) portion is a well-known pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. pharmascholars.com

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then optimized and linked together to create more potent molecules.

In the development of new PfDHFR inhibitors, 2,4-diamino-6-ethylpyrimidin-5-ol has been used as a known, high-affinity "head" fragment. ias.ac.in This core fragment is known to bind deep within the active site of the enzyme, making critical interactions with key amino acid residues such as Ile14, Cys15, and Asp54. ias.ac.in

The strategy involves screening other fragment libraries to identify molecules that bind to adjacent pockets on the enzyme surface. Once identified, these new fragments are covalently linked to the this compound core. This "fragment linking" approach has successfully generated novel, rigid biphenyl (B1667301) inhibitors of PfDHFR that exhibit high potency against drug-resistant strains, excellent selectivity over the human DHFR isoform, and favorable metabolic stability. ias.ac.in

Table of DHFR Inhibition Data for Linked Fragments:

| Compound | Core Fragment | Linked Fragment | PfDHFR Inhibition (IC50, nM) | Selectivity vs. hDHFR |

| P218 | 2,4-diamino-6-ethylpyrimidin-5-ol | Phenylpropanoate side chain | Potent (nM range) | High |

| Linked Biphenyl Cpd | 2,4-diamino-6-ethylpyrimidin-5-ol | Biphenyl carboxylate | Potent (nM range) | High |

This methodology underscores the value of this compound not just as a static precursor, but as a modular building block in modern, structure-guided drug design.

Synthesis of Other Biologically Relevant Pyrimidine Derivatives

The utility of the pyrimidine scaffold extends beyond DHFR inhibitors. Pyrimidine derivatives are integral to the development of a wide range of biologically active agents, including kinase inhibitors and antibacterial compounds. While direct synthetic routes starting from this compound for many commercial drugs are not always the primary path, the chemical principles derived from its reactivity are widely applicable. Synthetic strategies often involve building the pyrimidine ring or modifying a pre-existing one, such as a dichloropyrimidine, through nucleophilic substitution reactions to introduce the necessary side chains. nih.govnih.gov For instance, the synthesis of various kinase inhibitors often involves the coupling of an amine-containing side chain with a halogenated pyrimidine core to generate the final active molecule. nih.gov Similarly, in the antibacterial field, pyrimidine derivatives are synthesized to act as antifolates or to target other essential bacterial enzymes. nih.gov

Chemoenzymatic Transformations Utilizing this compound as a Substrate

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the practicality of traditional organic chemistry. Enzymes such as lipases, hydrolases, and oxidoreductases are increasingly used to perform specific transformations on complex molecules under mild conditions.

However, a comprehensive review of the scientific literature reveals a lack of specific, published examples where this compound is used as a direct substrate for chemoenzymatic transformations. While biocatalysis is widely employed for the synthesis and modification of heterocyclic compounds, including pyrimidine derivatives like nucleosides, the specific application to this compound has not been detailed in available research. This represents a potential area for future investigation, where enzymes could be used for selective acylation, glycosylation, or other modifications of the this compound scaffold to generate novel derivatives with unique biological properties.

Future Research Directions in Pyrimidinol Chemistry: Expanding the Scope of 4 Ethylpyrimidin 5 Ol Research

Development of Novel Catalytic Systems for Efficient Pyrimidinol Synthesis

The synthesis of pyrimidine (B1678525) derivatives is an area of continuous investigation, with a strong emphasis on developing sustainable and efficient catalytic systems. researchgate.net Recent advancements have highlighted the potential of various catalysts to improve reaction yields, reduce reaction times, and operate under environmentally benign conditions.

Future research is expected to focus on the following areas:

Magnetically Recoverable Nanocatalysts: These catalysts, which can be easily separated from the reaction mixture using a magnet, offer a practical solution to catalyst recycling and reuse. nih.gov The development of novel nano-magnetic catalysts, such as those based on functionalized iron oxide nanoparticles, could lead to more efficient and sustainable methods for producing 4-ethylpyrimidin-5-ol and its derivatives. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a large surface area, making them excellent candidates for catalysis. researchgate.net The design and synthesis of new MOFs with tailored active sites could provide highly selective and efficient catalysts for pyrimidinol synthesis.

Transition Metal Catalysis: Copper- and iron-catalyzed reactions have shown promise in the synthesis of various pyrimidine derivatives. mdpi.com Future work could explore the use of other transition metals and the development of novel ligand systems to enhance catalytic activity and selectivity for the synthesis of specific pyrimidinol analogues.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The identification and engineering of enzymes that can catalyze the formation of the pyrimidine ring would offer a highly specific and environmentally friendly route to this compound.

Table 1: Comparison of Emerging Catalytic Systems for Pyrimidine Synthesis

| Catalytic System | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Magnetically Recoverable Nanocatalysts | Easy separation and recyclability, high stability. nih.gov | Development of specific nanocatalysts for the targeted synthesis of this compound with high purity. |

| Metal-Organic Frameworks (MOFs) | High porosity and surface area, tunable active sites. researchgate.net | Design of MOFs with specific pore sizes and functional groups to control the regioselectivity of the synthesis. |

| Transition Metal Catalysis | High catalytic activity, versatility in reaction types. mdpi.com | Exploration of new metal-ligand combinations to achieve higher yields and milder reaction conditions. |

| Biocatalysis | High selectivity, environmentally friendly. | Identification and optimization of enzymes for the stereospecific synthesis of chiral this compound derivatives. |

Integration of Machine Learning and AI in Predicting Reactivity and Synthetic Routes for this compound Analogues

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.org For this compound and its analogues, these computational tools can accelerate the discovery and optimization of new compounds.

Key areas for future research include:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. nih.gov This can be used to screen for potential synthetic routes to novel this compound analogues and to identify potential side products.

Retrosynthesis Planning: AI-powered tools can assist in the design of synthetic routes by working backward from a target molecule to identify potential starting materials and reaction steps. This can significantly reduce the time and effort required to develop synthetic strategies for complex pyrimidinol derivatives.

Predicting Chemical Properties: ML models can be developed to predict the physicochemical and biological properties of new this compound analogues based on their molecular structure. nih.gov This can help to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery and materials development process.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of this compound. chemrxiv.org

Advanced Materials Science Applications of Pyrimidinol Derivatives

Beyond their traditional applications, pyrimidine derivatives are finding increasing use in the field of materials science. researchgate.net The unique electronic and photophysical properties of the pyrimidine ring make it an attractive building block for the development of advanced materials.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have shown potential for use in OLEDs due to their electroluminescent properties. researchgate.net Further research could focus on designing and synthesizing novel this compound analogues with improved efficiency, stability, and color purity for display and lighting applications.

Fluorescent Sensors: The pyrimidine scaffold can be functionalized to create fluorescent molecules that can detect specific ions or molecules. researchgate.net The development of this compound-based sensors could have applications in environmental monitoring, medical diagnostics, and biological imaging.

Non-linear Optical Materials: Molecules with large non-linear optical (NLO) properties are in demand for applications in telecommunications and optical computing. The electron-withdrawing nature of the pyrimidine ring can be exploited to design molecules with significant NLO activity. researchgate.net

Heavy Metal Adsorption: Certain pyrimidine derivatives have shown the ability to adsorb heavy metal ions from aqueous solutions. This suggests potential applications in environmental remediation and water purification. novapublishers.com

Deeper Exploration of Tautomerism and Aromaticity in Substituted Pyrimidinols

Tautomerism and aromaticity are fundamental concepts that govern the structure, stability, and reactivity of heterocyclic compounds like this compound. A deeper understanding of these phenomena in substituted pyrimidinols can provide valuable insights for the design of new molecules with desired properties.

Future research directions include:

Computational Studies: High-level quantum chemical calculations can be used to investigate the relative stabilities of different tautomeric forms of this compound and its derivatives in various environments. mdpi.com These studies can also provide insights into the degree of aromaticity of the pyrimidine ring and how it is affected by substitution.

Spectroscopic Investigations: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can be employed to experimentally probe the tautomeric equilibria and aromatic character of substituted pyrimidinols.

Influence of Substituents: A systematic study of the effect of different substituents at various positions on the pyrimidine ring can help to elucidate the electronic and steric factors that control tautomerism and aromaticity. ias.ac.in This knowledge can be used to fine-tune the properties of pyrimidinol derivatives for specific applications.

Design of Next-Generation Pyrimidine Scaffolds with Tunable Chemical Reactivity

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The design of next-generation pyrimidine scaffolds with tunable chemical reactivity is a key area for future research.

This can be achieved through:

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyrimidine core with other heterocyclic systems or modifying the substitution pattern can lead to the discovery of new scaffolds with improved properties.

Introduction of Reactive Functional Groups: The incorporation of specific functional groups onto the pyrimidine ring can allow for covalent modification of biological targets or for use in click chemistry and other bioconjugation reactions.

Development of Covalent Inhibitors: The design of pyrimidine-based compounds that can form a covalent bond with their target protein is a promising strategy for developing highly potent and selective drugs.

Multi-target Ligands: The pyrimidine scaffold can be used as a template for the design of ligands that can simultaneously interact with multiple biological targets, which may be beneficial for the treatment of complex diseases. mdpi.com

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its analogues, leading to the development of new technologies and therapies that can address some of society's most pressing challenges.

Q & A

What are the optimal synthetic routes for 4-Ethylpyrimidin-5-ol, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via cyclization or substitution reactions. A common method involves reacting 4,6-dichloropyrimidine with ethylamine under alkaline conditions, followed by hydrolysis to introduce the hydroxyl group . Temperature and solvent choice (e.g., ethanol vs. methanol) significantly affect yield. For instance, refluxing in ethanol at 80°C for 12 hours achieves ~70% yield, while higher temperatures may degrade the product. Purification via recrystallization in aqueous ethanol is recommended .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The hydroxyl proton appears as a broad singlet at δ 10.2–10.5 ppm (¹H NMR), while the ethyl group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks at m/z 139 [M+H]⁺. Infrared (IR) spectroscopy confirms the hydroxyl (3200–3400 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) .

How can SHELXL refine the crystal structure of this compound, and what challenges arise?

Advanced

SHELXL is ideal for refining high-resolution X-ray diffraction data. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Modeling hydrogen bonds (e.g., O–H···N interactions) using restraints.

Challenges include resolving disorder in the ethyl group and mitigating twinning effects. Use theTWINcommand in SHELXL for twinned data .

What hydrogen-bonding patterns dominate the supramolecular assembly of this compound?

Advanced

Graph-set analysis reveals R₂²(8) motifs formed via O–H···N hydrogen bonds between hydroxyl and pyrimidine nitrogen atoms. These interactions create infinite chains along the a-axis. π-π stacking (3.5–3.8 Å) between adjacent pyrimidine rings further stabilizes the crystal lattice. Computational tools like Mercury can visualize these networks .

What mechanistic insights explain this compound’s bioactivity in enzyme inhibition?

Advanced

Docking studies suggest competitive inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding between the hydroxyl group and Thr121. The ethyl group enhances hydrophobic interactions with the enzyme’s active site. In vitro assays show IC₅₀ values of 12.5 µM against Plasmodium falciparum DHFR, comparable to pyrimethamine .

How should researchers resolve contradictions in UV-Vis and fluorescence spectral data for this compound?

Advanced

Discrepancies often arise from solvent polarity or pH effects. For example, in ethanol, λmax appears at 265 nm, but shifts to 272 nm in water due to solvatochromism. Use time-dependent density functional theory (TD-DFT) to correlate experimental and calculated spectra. Validate with controlled pH buffers (e.g., ammonium acetate, pH 6.5) .

What strategies optimize regioselectivity in functionalizing this compound?

Advanced

Protecting the hydroxyl group with benzyl or TMS ethers prevents undesired side reactions. For C-2 substitution, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Monitor reaction progress via LC-MS to isolate intermediates. Yields improve with microwave-assisted synthesis (20 minutes vs. 12 hours conventional) .

How do solubility properties of this compound influence purification and formulation?

Basic

The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL). For purification, use mixed solvents (e.g., ethyl acetate/hexane). In formulation, PEG-400 enhances aqueous solubility for in vivo studies. Differential scanning calorimetry (DSC) confirms polymorph stability .

Can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Yes. HOMO-LUMO gaps (ΔE = 4.3 eV) calculated at the B3LYP/6-311+G(d,p) level indicate susceptibility at C-4 and C-6 positions. Fukui indices identify C-4 as the most electrophilic site (ƒ⁻ = 0.12). Validate with kinetic studies using pseudo-first-order conditions .

What stability challenges arise during long-term storage of this compound?

Basic

The compound degrades under UV light (t1/2 = 14 days) via radical-mediated oxidation. Store in amber vials at –20°C under nitrogen. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when lyophilized .

Notes

- Methodological Focus : Emphasized experimental design (e.g., reaction optimization, spectral validation) and advanced analytical techniques (e.g., TD-DFT, graph-set analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.